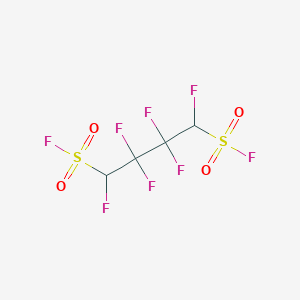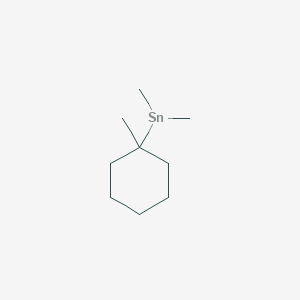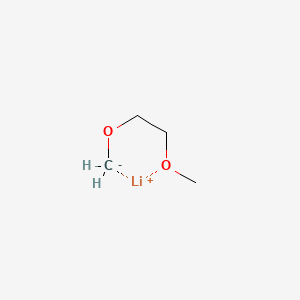
Lithium;1-methanidyloxy-2-methoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-methanidyloxy-2-methoxyethane is a chemical compound that belongs to the class of ethers. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a lithium atom bonded to a methanidyloxy group and a methoxyethane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1-methanidyloxy-2-methoxyethane typically involves the reaction of lithium with 1-methanidyloxy-2-methoxyethane. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Li} + \text{CH}_3\text{OCH}_2\text{OCH}_3 \rightarrow \text{LiOCH}_2\text{OCH}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-methanidyloxy-2-methoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The lithium atom can be substituted with other metal atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce simpler ethers or alcohols.
Scientific Research Applications
Lithium;1-methanidyloxy-2-methoxyethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: The compound is used in the production of advanced materials and as a component in lithium-ion batteries
Mechanism of Action
The mechanism of action of Lithium;1-methanidyloxy-2-methoxyethane involves its interaction with molecular targets and pathways within cells. The compound can modulate neurotransmitter levels, influence signal transduction pathways, and affect gene expression. These actions contribute to its effects on cellular function and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Dimethoxyethane: Similar in structure but lacks the lithium atom.
Ethylene glycol dimethyl ether: Another ether with similar properties but different applications.
Uniqueness
Lithium;1-methanidyloxy-2-methoxyethane is unique due to the presence of the lithium atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications such as lithium-ion batteries and as a reagent in organic synthesis .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties, preparation methods, and chemical reactivity make it an important compound for scientific research and industrial applications.
Properties
Molecular Formula |
C4H9LiO2 |
|---|---|
Molecular Weight |
96.1 g/mol |
IUPAC Name |
lithium;1-methanidyloxy-2-methoxyethane |
InChI |
InChI=1S/C4H9O2.Li/c1-5-3-4-6-2;/h1,3-4H2,2H3;/q-1;+1 |
InChI Key |
GWJQYYJCRHREET-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COCCO[CH2-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14379143.png)
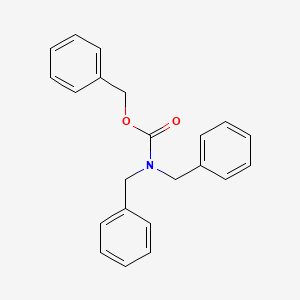

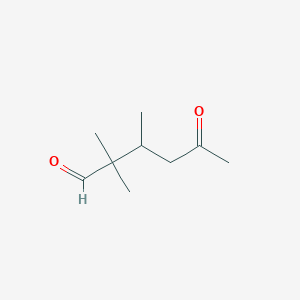
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)
![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)
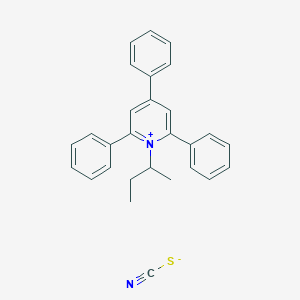
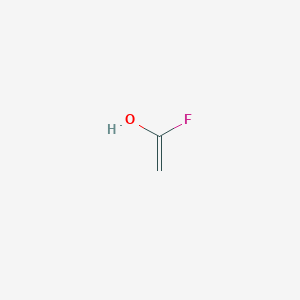
![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
